Cas no 625394-45-8 (benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate)

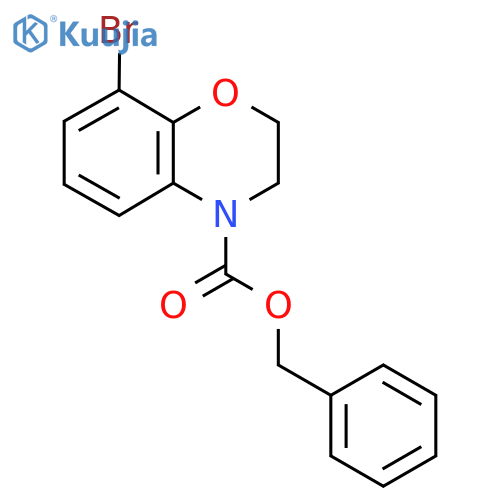

625394-45-8 structure

商品名:benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate

benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- 625394-45-8

- Benzyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate

- benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate

- EN300-28298201

- SCHEMBL4482242

-

- インチ: 1S/C16H14BrNO3/c17-13-7-4-8-14-15(13)20-10-9-18(14)16(19)21-11-12-5-2-1-3-6-12/h1-8H,9-11H2

- InChIKey: YBPXZVRIXZBPMU-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC2=C1OCCN2C(=O)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 347.01571g/mol

- どういたいしつりょう: 347.01571g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 359

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 38.8Ų

benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28298201-0.5g |

benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate |

625394-45-8 | 95.0% | 0.5g |

$1165.0 | 2025-03-19 | |

| Enamine | EN300-28298201-0.1g |

benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate |

625394-45-8 | 95.0% | 0.1g |

$1068.0 | 2025-03-19 | |

| Enamine | EN300-28298201-0.05g |

benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate |

625394-45-8 | 95.0% | 0.05g |

$1020.0 | 2025-03-19 | |

| Enamine | EN300-28298201-5.0g |

benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate |

625394-45-8 | 95.0% | 5.0g |

$3520.0 | 2025-03-19 | |

| Enamine | EN300-28298201-2.5g |

benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate |

625394-45-8 | 95.0% | 2.5g |

$2379.0 | 2025-03-19 | |

| Enamine | EN300-28298201-10.0g |

benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate |

625394-45-8 | 95.0% | 10.0g |

$5221.0 | 2025-03-19 | |

| Enamine | EN300-28298201-1g |

benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate |

625394-45-8 | 1g |

$1214.0 | 2023-09-07 | ||

| Enamine | EN300-28298201-1.0g |

benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate |

625394-45-8 | 95.0% | 1.0g |

$1214.0 | 2025-03-19 | |

| Enamine | EN300-28298201-0.25g |

benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate |

625394-45-8 | 95.0% | 0.25g |

$1117.0 | 2025-03-19 | |

| Enamine | EN300-28298201-5g |

benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate |

625394-45-8 | 5g |

$3520.0 | 2023-09-07 |

benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate 関連文献

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

625394-45-8 (benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate) 関連製品

- 124-83-4((1R,3S)-Camphoric Acid)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量